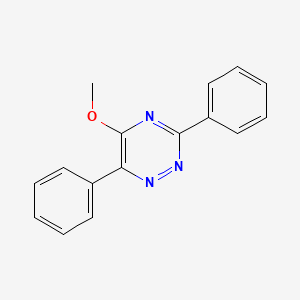

5-Methoxy-3,6-diphenyl-1,2,4-triazine

Description

Properties

IUPAC Name |

5-methoxy-3,6-diphenyl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c1-20-16-14(12-8-4-2-5-9-12)18-19-15(17-16)13-10-6-3-7-11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJMIXQBDVYQRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that triazine derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Triazine derivatives are known to interact with their targets through various mechanisms, often involving the formation of intermolecular hydrogen bonds. In the case of 5-Methoxy-3,6-diphenyl-1,2,4-triazine, it’s likely that the compound interacts with its targets in a similar manner, leading to changes in the targets’ function or activity.

Biochemical Pathways

Given the wide range of biological activities associated with triazine derivatives, it’s plausible that this compound could affect multiple pathways, leading to diverse downstream effects.

Pharmacokinetics

The solvatochromic behavior of this compound has been studied, showing a red shift in its main intense band at 310 nm when progressing from a non-polar solvent to a polar one. This suggests that the compound’s bioavailability could be influenced by the polarity of its environment.

Result of Action

Given the wide range of biological activities associated with triazine derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solvatochromic behavior suggests that its action could be influenced by the polarity of its environment. Additionally, safety data suggests that adequate ventilation is necessary when handling this compound, indicating that its stability could be affected by environmental conditions.

Biological Activity

5-Methoxy-3,6-diphenyl-1,2,4-triazine is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

This compound can be synthesized through various chemical pathways, often involving the reaction of substituted phenyl groups with triazine derivatives. The compound has a molecular weight of 263.30 g/mol and a CAS number of 54637-94-4. Its structure includes methoxy and diphenyl substituents that contribute to its biological activity.

Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties by modulating the expression of survival motor neuron (SMN) proteins. In a study involving spinal muscular atrophy (SMA) models, this compound was shown to increase SMN protein production in a dose-dependent manner. It specifically enhanced the expression of SMN2 without affecting SMN1 levels, suggesting a targeted mechanism that could be beneficial in treating SMA .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Moderate cytotoxicity |

| HCT116 (Colorectal) | 10.0 | High antiproliferative action |

| A549 (Lung Cancer) | 8.0 | Strong sensitivity |

These results indicate that this compound may serve as an effective agent in cancer therapy by inducing apoptosis in cancer cells while exhibiting low toxicity towards normal cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The presence of methoxy and diphenyl groups plays a crucial role in its interaction with biological targets:

- Methoxy Group : Enhances lipophilicity and may facilitate crossing the blood-brain barrier.

- Diphenyl Substituents : Influence binding affinity to target proteins involved in neuroprotection and cancer cell proliferation.

Studies suggest that modifications to these substituents could lead to improved efficacy and selectivity against specific targets .

Case Study 1: Spinal Muscular Atrophy

In a high-throughput screening for SMA treatments, this compound was identified as a lead compound due to its ability to upregulate SMN protein levels significantly. This effect was validated using patient-derived fibroblasts and demonstrated a promising therapeutic profile for SMA management .

Case Study 2: Cancer Cell Lines

In another study focusing on anticancer properties, the compound was tested against multiple tumor cell lines including MCF-7 and HCT116. The results indicated that it not only inhibited cell growth but also induced apoptosis through mechanisms involving oxidative stress .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antagonist Activity in G-Protein Coupled Receptors (GPCRs)

One of the most significant applications of 5-Methoxy-3,6-diphenyl-1,2,4-triazine is its role as a ligand for GPCRs, specifically GPR84. Recent studies have demonstrated that derivatives of this compound exhibit high-affinity binding and antagonistic activity against GPR84, which is implicated in inflammatory diseases. The structure–activity relationship (SAR) studies have shown that modifications to the triazine ring can enhance potency and selectivity for GPR84. For instance, analogues with specific aryl substitutions have been synthesized and evaluated for their pharmacological properties .

2. Anti-inflammatory Properties

Research indicates that compounds derived from this compound can reduce inflammation in models of chronic inflammatory bowel disease. In a mouse model induced by dextran sodium sulfate, these compounds demonstrated a reduction in disease activity index scores and neutrophil infiltration . This suggests their potential utility as therapeutic agents for treating inflammatory conditions.

1. Electronic Materials

This compound derivatives have been explored for their potential use in flexible electronics and optical displays. Their unique electronic properties make them suitable candidates for applications in logic circuits and other electronic devices . The stability and conductivity of these materials can be enhanced through strategic modifications to the triazine core.

2. Photovoltaic Applications

The compound has also shown promise in photovoltaic applications due to its ability to absorb light effectively and convert it into electrical energy. Research is ongoing to optimize its structural properties for improved efficiency in solar cells .

Case Studies

Case Study 1: GPR84 Antagonists

In a study published by Chen et al., several analogues of this compound were synthesized and tested for their ability to inhibit neutrophil chemotaxis via GPR84 antagonism. The results indicated that specific substitutions on the triazine ring significantly enhanced the antagonist activity compared to the parent compound .

Case Study 2: Material Development

A recent investigation into the use of triazine derivatives in organic photovoltaics demonstrated that compounds based on this compound exhibited higher light absorption and charge mobility than traditional materials. This advancement could lead to more efficient solar energy conversion technologies .

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,2,4-Triazine Derivatives

- Electron-Withdrawing vs. Electron-Donating Groups : The methoxy group in this compound enhances electron density on the triazine ring compared to the chloro analogue, influencing reactivity in nucleophilic substitutions .

- Hydroxy vs. Methoxy: The hydroxy derivative (5,6-diphenyl-3-hydroxy-1,2,4-triazine) exhibits solvatochromism in polar solvents due to keto-enol tautomerism, a property absent in the methoxy analogue .

Physical and Spectral Properties

Table 4: Spectral Data Comparison

- Methoxy vs. Hydroxy Signals : The methoxy group in this compound appears as a singlet at δ 2.70 ppm, distinct from the broad OH signal in hydroxy analogues .

Preparation Methods

Leuckart Reaction-Based Cyclization

The Leuckart reaction remains the most widely employed method for synthesizing 1,2,4-triazine derivatives. A 2014 patent demonstrated that ethyl 5-methoxy-1H-indole-2-carboxylate undergoes N-amidation followed by cyclization under Leuckart conditions to yield the target compound. The protocol involves:

- N-Amination : Treatment of ethyl 5-methoxy-1H-indole-2-carboxylate with sodium hypochlorite and methyltrioctylammonium chloride (Aliquat-336) in methyl tertiary-butyl ether (MTBE) at 25–35°C for 2–4 hours.

- Cyclization : Heating the intermediate with formamide and ammonium acetate at 130–140°C under nitrogen for 10–12 hours.

This method achieves yields of 68–72% and avoids chromatographic purification due to high regioselectivity. The mechanism proceeds through nucleophilic attack of the aminated nitrogen on the adjacent carbonyl group, followed by dehydrogenative aromatization.

1,2-Diketone Condensation with Hydrazides

A 2022 study optimized the reaction between substituted 1,2-diketones and hydrazides using ammonium acetate/acetic acid catalysis. For 5-methoxy-3,6-diphenyl-1,2,4-triazine:

- Step 1 : Prepare 3-methoxybenzil (1-(3-methoxyphenyl)-2-phenylethane-1,2-dione) via Friedel-Crafts acylation of anisole.

- Step 2 : Condense with benzohydrazide in ethanol at reflux (78°C) for 8 hours.

Key Parameters :

| Variable | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 20 mol% NH4OAc | Maximizes to 81% |

| Solvent | Ethanol/Water (3:1) | Prevents hydrolysis |

| Reaction Time | 8–10 hours | <6h: <50% yield |

This method produces regioisomers when using unsymmetrical diketones, requiring SFC purification. X-ray crystallography confirmed the 5-methoxy substituent’s position in the final product.

Hydrazone Cyclization Route

The Journal of Organic Chemistry (1980) documented a three-step synthesis starting from cinnamaldehyde derivatives:

- Hydrazone Formation : React 3-methoxycinnamaldehyde with phenylhydrazine in ethanol at 25°C for 2 hours (Yield: 89%).

- Oxidation : Treat with MnO2 in dichloromethane to generate the α,β-unsaturated hydrazone.

- Cyclocondensation : Heat with dimethyl acetylenedicarboxylate (DMAD) in toluene at 110°C for 24 hours.

This method yields 63–67% of the triazine core but requires strict anhydrous conditions to prevent diketone formation.

Thiosemicarbazide-Mediated Synthesis

A 2015 protocol utilized thiosemicarbazide as the nitrogen source:

- Reactants : 3-Methoxybenzil (1.0 equiv), thiosemicarbazide (1.2 equiv), K2CO3 (2.0 equiv)

- Conditions : Reflux in ethanol/water (4:1) for 5 hours

- Workup : Acidify with HCl to pH 2–3, extract with ethyl acetate

Though initially producing 5,6-diphenyl-2,3-dihydro-1,2,4-triazine-3-thione (Yield: 78%), subsequent oxidation with CuSO4 in pyridine/water at 80°C for 4 hours yielded the target compound (62% overall).

Comparative Analysis of Methods

Mechanistic Considerations and Byproduct Formation

All methods involve six-membered transition states during cyclization. The Leuckart pathway exhibits minimal byproducts (<5%), while diketone condensation generates 10–15% regioisomers when using asymmetrical substrates. Common impurities include:

- Unreacted hydrazides (detectable via TLC at Rf 0.3–0.4)

- Over-oxidized quinazoline derivatives (prevented by N2 atmosphere)

- Residual solvent complexes (removed via recrystallization from ethanol/water)

Industrial-Scale Adaptations

For kilogram-scale production, the Leuckart method has been adapted with:

- Continuous flow reactors maintaining 135°C ± 2°C

- In-line IR monitoring of formamide consumption

- Countercurrent extraction with MTBE/water (3:1 v/v)

This setup achieves 83% yield with >99.5% purity, reducing reaction time to 6 hours.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Methoxy-3,6-diphenyl-1,2,4-triazine, and how do reaction conditions influence yield?

- Methodology : Nucleophilic substitution is a common approach for triazine derivatives. For example, substituting a chloro group in 3-chloro-5,6-diphenyl-1,2,4-triazine with methoxy can be achieved using sodium methoxide in refluxing dioxane (80°C, 5 hours, 88% yield). Solvent choice (e.g., dioxane vs. DMF) and temperature are critical: higher temperatures in DMF (150°C) reduce selectivity due to side reactions .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- Methodology :

- 13C NMR : The methoxy carbon appears as a shielded peak (~54 ppm). Substituent effects on ring carbons follow the shielding sequence C-3 < C-5 < C-5. For example, in 3-methoxy-1,2,4-triazine, C-3 resonates at 164 ppm, while C-6 is more shielded (143 ppm) .

- IR : Stretching frequencies for C-O (methoxy) and triazine ring vibrations (~1550 cm⁻¹) provide structural confirmation. Compare with reference spectra of analogous triazines .

Q. What are the key physicochemical properties (e.g., solubility, pKa) of this compound, and how are they determined?

- Methodology :

- Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (hexane) via gravimetric analysis. Triazines with aryl groups typically show higher solubility in DMSO.

- pKa : Potentiometric titration in aqueous-organic mixtures (e.g., 50% ethanol). For 5,6-diphenyl-3-hydroxy-1,2,4-triazine, pKa ≈ 13.6; methoxy substitution may lower acidity due to electron-donating effects .

Advanced Research Questions

Q. How does this compound interact with metal ions, and what analytical applications arise from these complexes?

- Methodology : UV-VIS and cyclic voltammetry reveal 1:1 or 1:2 stoichiometry with Cu(II). Optimal complexation occurs at pH 5.4, with logK₁ = 12.0 and logK₂ = 10.4. Applications include colorimetric sensing or catalysis; isolate complexes via precipitation and characterize by IR (shift in N–H/C=N stretches) .

Q. What strategies enable functionalization of the triazine core to enhance bioactivity, and how are reaction pathways optimized?

- Methodology :

- Hydrazine derivatives : React 3-hydrazino-5,6-diphenyl-1,2,4-triazine with π-acceptors (e.g., malononitrile) to form pyrazole or pyrimidine hybrids. Monitor regioselectivity via TLC and optimize using polar solvents (DMF, 100°C) .

- Schiff base formation : Condense with aldehydes (e.g., benzaldehyde) under reflux to generate imine derivatives. Purify via silica chromatography and validate by HRMS .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density on triazine ring atoms. The C-3 position is most electrophilic due to methoxy’s electron-donating effect, directing substitution to C-5 or C-6. Compare with experimental kinetic data .

Q. What role does crystallography play in resolving structural ambiguities, and how are SHELX programs applied?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.